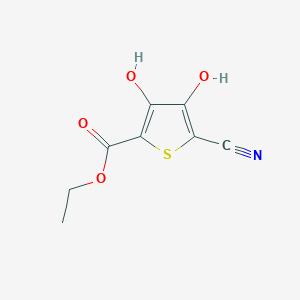

5-CYANO-3,4-DIHYDROXY-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER

Descripción

Propiedades

IUPAC Name |

ethyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-2-13-8(12)7-6(11)5(10)4(3-9)14-7/h10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCBXYLHQONKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C#N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-cyano-3,4-dioxo-thiophene-2-carboxylic acid ethyl ester.

Reduction: Formation of 5-amino-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have highlighted several biological activities attributed to this compound, making it a candidate for pharmaceutical applications.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. A study demonstrated that modifications at specific positions on the thiophene ring could enhance antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases .

Enzyme Inhibition

5-Cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester has shown promise as an inhibitor of various enzymes, including:

- Xanthine Oxidase : This enzyme is involved in uric acid production; compounds with similar structures have been reported to lower serum uric acid levels effectively .

- Tyrosinase : Inhibitors of this enzyme are valuable for treating hyperpigmentation disorders. Studies indicate that structural modifications can lead to improved inhibition rates .

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated the xanthine oxidase inhibitory activity of several thiophene derivatives, including those related to this compound. The most potent inhibitors exhibited IC values comparable to established drugs like febuxostat, highlighting their potential as therapeutic agents for hyperuricemia .

Case Study 2: Antioxidant Properties

In a comparative analysis of antioxidant activities among various thiophene derivatives, this compound demonstrated superior free radical scavenging abilities. This suggests its potential application in formulations aimed at reducing oxidative damage in biological systems .

Mecanismo De Acción

The mechanism of action of 5-cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent types, positions, and ring systems, leading to variations in physicochemical and functional properties. Below is a detailed comparison:

Ethyl 5-Cyano-3,4-Dimethylthieno[2,3-b]thiophene-2-Carboxylate (CAS 175202-57-0)

- Structure: A thienothiophene derivative with methyl groups at positions 3 and 4 instead of hydroxyl groups.

- Key Properties :

- Comparison: Solubility: The methyl groups reduce polarity compared to hydroxyl substituents, making the dimethyl analog less water-soluble. Reactivity: Methyl groups are inert under conditions where hydroxyl groups might undergo oxidation or conjugation (e.g., glycosylation or sulfation). Thermal Stability: Higher melting/boiling points in the dimethyl analog suggest stronger van der Waals interactions due to nonpolar methyl groups.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : A benzene ring with 3,4-dihydroxy substituents and an acrylic acid side chain.

- Key Properties :

- Comparison :

- Electronic Effects : The benzene ring in caffeic acid provides a conjugated π-system absent in the thiophene-based compound, altering redox behavior and UV absorption.

- Acidity : The carboxylic acid group in caffeic acid (pKa ~4.5) is more acidic than the ethyl ester in the target compound, which lacks ionizable protons at physiological pH.

5-(2-Chloro-acetylamino)-3-Methyl-Thiophene-2,4-Dicarboxylic Acid 2-Allyl Ester 4-Ethyl Ester

- Structure: Thiophene with methyl, chloro-acetylamino, and dual ester groups.

Research Implications and Gaps

- Synthetic Applications : The hydroxyl groups in the target compound could facilitate metal coordination or serve as sites for further functionalization (e.g., phosphorylation), unlike its dimethyl analog.

- Biological Activity : Similar to caffeic acid, the dihydroxy-thiophene derivative may exhibit antioxidant properties, but its thiophene core might confer unique pharmacokinetic profiles.

- Data Limitations : Direct experimental data (e.g., spectral or crystallographic) for the target compound are lacking; most comparisons rely on structural analogs and computational predictions.

Actividad Biológica

5-Cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester (CAS No. 79763-59-0) is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a five-membered thiophene ring with hydroxyl and cyano functional groups, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7NO4S

- Molecular Weight : 213.21 g/mol

- Functional Groups : Hydroxyl (-OH), Cyano (-C≡N), Carboxylic acid ester

The presence of hydroxyl groups suggests potential for hydrogen bonding, while the cyano group may contribute to electron-withdrawing properties, enhancing the compound's reactivity in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 4.69 to 22.9 µM |

| Candida albicans | 16.69 to 78.23 µM |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria and fungi .

The mechanism by which thiophene derivatives exert their antimicrobial effects is not fully understood but may involve disruption of microbial cell membranes or interference with metabolic pathways. The hydroxyl groups can enhance solubility and bioavailability, potentially facilitating interaction with microbial targets .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various thiophene derivatives for their antibacterial and antifungal activities. The results indicated that this compound exhibited comparable MIC values to established antibiotics, suggesting its potential as a lead compound in drug development .

- Toxicity Assessment : Acute toxicity studies have shown that high doses of thiophene derivatives do not exhibit significant toxicity in animal models, indicating a favorable safety profile for further development .

- Therapeutic Applications : Thiophene derivatives are being investigated for their roles in treating conditions such as cancer and diabetes due to their ability to modulate biological pathways involved in these diseases . The structural features of this compound may enhance its efficacy in these therapeutic areas.

Q & A

Q. Advanced

- Cyano group : Test nucleophilic addition (e.g., with Grignard reagents) or reduction (e.g., LiAlH₄ to amine).

- Ester group : Hydrolyze under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, monitoring via ¹H-NMR for carboxylic acid formation .

- Competitive reactivity : Use DFT calculations (e.g., Gaussian 16) to compare electrophilic Fukui indices at the cyano vs. ester carbonyl positions.

How should contradictory literature data on synthetic pathways be addressed?

Advanced

For conflicting methodologies (e.g., solvent choices or catalyst systems):

Replicate all reported methods under controlled conditions.

Compare yields, purity (HPLC), and scalability.

Perform kinetic studies (e.g., in situ IR) to identify rate-determining steps.

Publish a critical review with standardized protocols .

What experimental precautions are necessary to ensure the compound’s stability during storage?

Q. Basic

- Store under inert gas (Ar/N₂) at –20°C in amber vials.

- Avoid prolonged exposure to light or moisture (use molecular sieves).

- Monitor decomposition via periodic ¹H-NMR; ester hydrolysis may produce 3,4-dihydroxy-thiophene derivatives .

How can computational modeling predict the compound’s application in organic electronics?

Q. Advanced

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and band gaps.

- Simulate charge transport properties (e.g., reorganization energy < 0.3 eV for high mobility).

- Compare with known semiconductors (e.g., thieno[3,2-b]thiophene derivatives ).

What methodologies validate the compound’s purity for pharmacological studies?

Q. Advanced

- HPLC-DAD/MS : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities ≤0.1%.

- Elemental microanalysis : Ensure deviations <0.4% for C, H, N.

- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 150°C .

How can researchers leverage structure-activity relationships (SAR) to modify this compound for enhanced bioactivity?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.